molecular formula C20H23N3 B12513710 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE

Cat. No.: B12513710
M. Wt: 305.4 g/mol
InChI Key: MNHNYEGUDJJPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The reaction conditions often require a solvent such as N,N-dimethylformamide and a sulfur source .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE is unique due to its specific combination of benzyl and cyclohexyl groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

1-benzyl-N-cyclohexylbenzimidazol-2-amine

InChI

InChI=1S/C20H23N3/c1-3-9-16(10-4-1)15-23-19-14-8-7-13-18(19)22-20(23)21-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,21,22)

InChI Key

MNHNYEGUDJJPQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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